molecular formula C11H15N B13361915 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13361915
M. Wt: 161.24 g/mol
InChI Key: HTVBVYGZKUSMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a quinoline ring system that is partially saturated and substituted with two methyl groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as BF3·OEt2 or Brønsted acids like HCl . Another method involves the reduction of quinoline derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of quinoline derivatives. This process is typically carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas, mild temperatures.

    Substitution: Halogens, nitrating agents, acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated tetrahydroquinolines.

Comparison with Similar Compounds

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

Properties

IUPAC Name

1,2-dimethyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVBVYGZKUSMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.